molecular formula C12H7Br2I B15074796 3,5-Dibromo-2-iodo-1,1'-biphenyl

3,5-Dibromo-2-iodo-1,1'-biphenyl

Cat. No.: B15074796
M. Wt: 437.90 g/mol
InChI Key: SMKVFXSAGSVHMX-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-iodo-1,1'-biphenyl is a halogenated biphenyl derivative characterized by bromine substituents at positions 3 and 5 and an iodine atom at position 2 on one benzene ring. This compound belongs to the class of polyhalogenated biphenyls, where the electron-withdrawing nature of halogens (Br, I) significantly influences its electronic structure, reactivity, and physicochemical properties.

Properties

Molecular Formula

C12H7Br2I

Molecular Weight

437.90 g/mol

IUPAC Name

1,5-dibromo-2-iodo-3-phenylbenzene

InChI

InChI=1S/C12H7Br2I/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H

InChI Key

SMKVFXSAGSVHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodobiphenyl with a dibromo-substituted boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.

Industrial Production Methods

Industrial production of 3,5-Dibromo-2-iodo-1,1’-biphenyl may involve large-scale halogenation processes using similar cross-coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to achieve high yields and purity. The scalability of these reactions makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biphenyl derivatives with different functional groups .

Scientific Research Applications

3,5-Dibromo-2-iodo-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-iodo-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These halogen atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the bromine and iodine atoms, which can stabilize or destabilize reaction intermediates .

Comparison with Similar Compounds

Table 1: Substituent Effects on Biphenyl Derivatives

Compound Substituents Electronic Effect Synthesis Yield (If Reported)
This compound Br (3,5), I (2) Strong EWG Not reported
Biphenyl None N/A 86% (Suzuki coupling)
4-Methyl-1,1'-biphenyl CH₃ (4) EDG 84% (Suzuki coupling)
4-Chlorobiphenyl Cl (4) EWG Not reported

Environmental Persistence and Degradation

Biphenyl and biphenyl oxide are readily degraded via microbial action, with reductions exceeding 90% in bioremediation studies . However, halogenation typically increases environmental persistence. For example, biphenyl oxide showed near-complete degradation in biopiles, while halogenated analogs like polychlorinated biphenyls (PCBs) resist microbial breakdown. Although direct data for this compound are unavailable, its bromine and iodine substituents likely reduce degradation efficiency compared to non-halogenated biphenyls.

Table 2: Degradation Efficiency of Biphenyl Derivatives

Compound Initial Concentration (mg/kg) Final Concentration (mg/kg) Reduction (%)
Biphenyl (Biopile 1) 908 <7 ~100%
Biphenyl oxide (Biopile 1) 2,452 <19 ~100%
This compound (hypothetical) <50% (estimated)

Physicochemical Properties

The hydrophobicity of biphenyl derivatives, measured via log P (octanol-water partition coefficient), increases with halogen substitution. Biphenyl has a moderate log P, while 4-chlorobiphenyl exhibits higher values due to chlorine’s electronegativity . For this compound, the combined effect of bromine and iodine is expected to yield a log P significantly higher than chlorinated analogs, enhancing lipid solubility but reducing aqueous bioavailability.

Table 3: Log P Comparisons

Compound Estimated log P
Biphenyl 3.65–4.00
4-Chlorobiphenyl 4.50–4.80
This compound >5.50 (predicted)

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